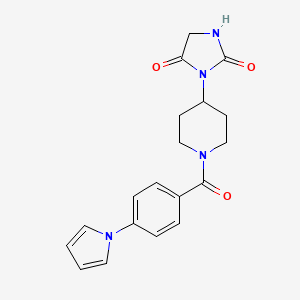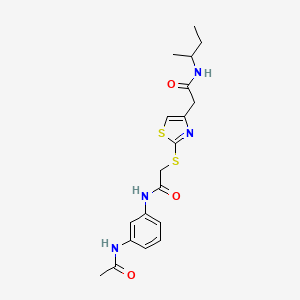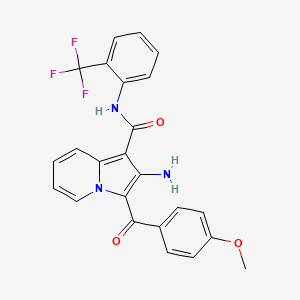
2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide, also known as BFPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide is not fully understood, but studies have suggested that it works by inhibiting various enzymes and proteins in the body. For example, this compound has been shown to inhibit acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-Alzheimer's effects. In cancer cells, this compound induces apoptosis and cell cycle arrest by inhibiting various signaling pathways. Inflammation is also reduced by this compound due to its ability to inhibit the production of pro-inflammatory cytokines. In Alzheimer's disease, this compound improves cognitive function by inhibiting acetylcholinesterase and increasing acetylcholine levels in the brain.
実験室実験の利点と制限
One advantage of using 2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide in lab experiments is its ability to inhibit various enzymes and proteins in the body, making it a useful tool for studying their functions. Another advantage is its ability to coordinate with metal ions, making it useful in material science. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide. One direction is to further investigate its potential as a drug candidate for the treatment of Alzheimer's disease. Another direction is to explore its potential applications in material science, particularly in the synthesis of MOFs. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer research and drug discovery.
合成法
2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide can be synthesized through a simple reaction between 2-bromo-4-formylphenol and 4-chloro-2-methylaniline in the presence of acetic anhydride and triethylamine. The reaction produces a yellow solid compound that can be purified through recrystallization.
科学的研究の応用
2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide has been studied extensively for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been studied as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. Additionally, this compound has been used in material science as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
特性
IUPAC Name |
2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO3/c1-10-6-12(18)3-4-14(10)19-16(21)9-22-15-5-2-11(8-20)7-13(15)17/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUINUQMMMPATIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)COC2=C(C=C(C=C2)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Bromophenyl)-5-[5-(2,5-dimethylphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2636940.png)

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methylazetidin-3-amine](/img/structure/B2636943.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2636944.png)
![1,2-Di(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazine](/img/structure/B2636945.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2636948.png)
![N-(benzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2636949.png)


![ethyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate](/img/structure/B2636958.png)

![5,6-dimethyl-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2636961.png)